S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate
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Overview
Description
S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate: is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphorothioate group, an ethoxyphenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl carbamoyl intermediate, followed by the introduction of the hexylamine group. The final step involves the addition of the phosphorothioate group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine or phosphine oxide.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe or as a component in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where phosphorothioate derivatives have shown efficacy.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can form strong bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- S-{2-[(6-{[(4-Methoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(6-{[(4-Propoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate
Comparison: Compared to similar compounds, S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate is unique due to the presence of the ethoxyphenyl group. This group can influence the compound’s reactivity and interactions with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
62220-09-1 |
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Molecular Formula |
C17H30N3O5PS |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[6-[(4-ethoxyphenyl)carbamoylamino]hexylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C17H30N3O5PS/c1-2-25-16-9-7-15(8-10-16)20-17(21)19-12-6-4-3-5-11-18-13-14-27-26(22,23)24/h7-10,18H,2-6,11-14H2,1H3,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
QCGFGKHDUYOFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCCCCNCCSP(=O)(O)O |
Origin of Product |
United States |
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